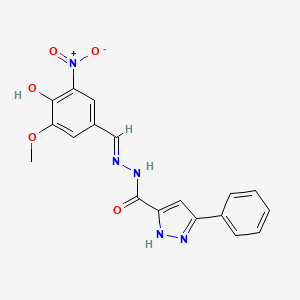![molecular formula C20H23FN4O2 B6020231 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6020231.png)
7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FPDAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPDAC belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound has also been shown to induce cell cycle arrest and inhibit DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has been shown to cross the blood-brain barrier, suggesting its potential use in the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is its potent anticancer activity against a wide range of cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which may hinder its clinical development. Another limitation is that more studies are needed to determine the optimal dosage and administration schedule for this compound.
Future Directions
Further research is needed to fully understand the mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method and determining the optimal dosage and administration schedule for this compound. Additionally, studies should be conducted to investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before moving on to clinical trials.
Synthesis Methods
The synthesis of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium hydride. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(2-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-17-5-3-16(4-6-17)13-23-10-1-7-20(19(23)27)8-12-24(15-20)18(26)14-25-11-2-9-22-25/h2-6,9,11H,1,7-8,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEULACMUUNLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3C=CC=N3)C(=O)N(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B6020184.png)
![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020219.png)
![N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6020221.png)
![7-(4-fluorobenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020227.png)
![1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6020237.png)

![2-{[2-(2-allylphenoxy)ethyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6020252.png)